Acetamide, N-(4-azidophenyl)-

O-GlcNAc transferase inhibition Tethering in situ click chemistry Precursor selectivity

Acetamide, N-(4-azidophenyl)- (commonly referred to as 4-azidoacetanilide or p-azidoacetanilide) is a dual-functional aryl azide bearing a para-acetamido substituent. The compound integrates a photoreactive and cycloaddition-competent azide group with a hydrogen-bond-donating acetamide moiety, positioning it at the intersection of bioorthogonal click chemistry, vibrational infrared (IR) probe design, and photoaffinity labeling (PAL) probe development.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 52578-66-2
Cat. No. B12120070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-azidophenyl)-
CAS52578-66-2
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C8H8N4O/c1-6(13)10-7-2-4-8(5-3-7)11-12-9/h2-5H,1H3,(H,10,13)
InChIKeySTBMXWORHXFHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(4-azidophenyl)- (CAS 52578-66-2): Aryl Azide Acetanilide for Click Chemistry, IR Vibrational Probing, and Photoaffinity Labeling Scaffolds


Acetamide, N-(4-azidophenyl)- (commonly referred to as 4-azidoacetanilide or p-azidoacetanilide) is a dual-functional aryl azide bearing a para-acetamido substituent. The compound integrates a photoreactive and cycloaddition-competent azide group with a hydrogen-bond-donating acetamide moiety, positioning it at the intersection of bioorthogonal click chemistry, vibrational infrared (IR) probe design, and photoaffinity labeling (PAL) probe development [1]. Its predicted logP of approximately 2.04 and a polar surface area of 41 Ų confer moderate lipophilicity and favorable cell permeability compared to more polar azido-amino acid derivatives . Unlike simple aryl azides such as 4-azidotoluene, the acetamide group introduces an additional IR-active amide band and solvent-dependent Fermi resonance (FR) coupling that can be exploited or must be accounted for in time-resolved IR spectroscopic applications [2].

Why Generic Aryl Azide or Acetanilide Interchange Fails for CAS 52578-66-2


The para-acetamido substitution on the phenyl azide core of Acetamide, N-(4-azidophenyl)- fundamentally alters electronic character, vibrational coupling patterns, and biological target engagement relative to both simpler aryl azides (e.g., 4-azidotoluene) and halogenated acetanilide analogs (e.g., p-azidoiodoacetanilide). DFT studies demonstrate that replacing the methyl group of 4-azidotoluene with an acetamide moiety introduces additional combination bands that couple with the azide asymmetric stretch, producing a more complex and solvent-sensitive absorption profile in the 2000–2300 cm⁻¹ region [1]. In an O-GlcNAc transferase (OGT) inhibition context, the non-halogenated 4-azidoacetanilide (compound 5) exhibits an IC₅₀ > 4000 µM, making it approximately 4.6-fold less potent than its iodo-substituted counterpart p-azidoiodoacetanilide (IC₅₀ = 865 µM) – a critical distinction when selecting a low-background precursor for tethering in situ click chemistry (TISCC) inhibitor discovery campaigns [2]. These quantitative differences mean that neither simple aryl azides nor halogenated acetanilides can be freely substituted without altering vibrational reporter fidelity or target engagement baselines.

Quantitative Differential Evidence for Acetamide, N-(4-azidophenyl)- (52578-66-2) Versus Closest Analogs


OGT Inhibitory Potency: 4.6-Fold Weaker Target Engagement Versus p-Azidoiodoacetanilide Defines a Low-Background Precursor for TISCC

In a direct head-to-head OGT inhibition assay using an HPLC-based CKII peptide substrate method, p-azidoacetanilide (compound 5, CAS 52578-66-2) exhibited an IC₅₀ > 4000 µM, whereas its iodo-substituted analog p-azidoiodoacetanilide (compound 1) showed an IC₅₀ of 865 ± 43 µM [1]. This 4.6-fold difference in potency is critical for TISCC-based inhibitor discovery: the non-halogenated compound 5 serves as a low-background building block that, when combined with an alkyne partner via CuAAC, can generate potent bivalent inhibitors (e.g., APNT, IC₅₀ = 66.7 ± 0.8 µM) with >60-fold enhancement over the precursor [1]. The chloro-analog p-azidochloroacetanilide (compound 3, IC₅₀ = 3967 ± 209 µM) shows similarly weak activity but retains an electrophilic chlorine that can undergo undesired nucleophilic displacement, potentially confounding target identification [1].

O-GlcNAc transferase inhibition Tethering in situ click chemistry Precursor selectivity

Vibrational Probe Solvent Sensitivity: 4-Azidoacetanilide Exhibits Enhanced Fermi Resonance Complexity Versus 4-Azidotoluene

DFT calculations at the B3LYP/6-311+G(d,p) level reveal that 4-azidoacetanilide exhibits seven combination bands coupling with the azide asymmetric stretch mode (2000–2300 cm⁻¹), compared to fewer coupling modes observed for 4-azidotoluene [1]. The azide asymmetric stretch frequency of 4-azidoacetanilide in N,N-dimethylacetamide (NNDMA) is essentially identical to that of 4-azidotoluene, but in THF the intensity is slightly increased relative to 4-azidotoluene, indicating solvent-dependent modulation unique to the acetamide-bearing analog [1]. Additionally, the azide asymmetric stretch of 4-azidoacetanilide in THF is blue-shifted compared to 4-azidotoluene, a consequence of the electron-withdrawing acetamide group altering the electronic environment of the azide [1]. Stronger vibrational couplings are predicted in NNDMA versus THF for 4-azidoacetanilide, resulting in substantial reduction of the azide asymmetric stretch intensity – an effect not observed to the same degree with 4-azidotoluene [1].

Vibrational infrared probe Fermi resonance Time-resolved IR spectroscopy

Synthetic Access via Tetrazole Ring Cleavage: 88% Yield Under Mild Conditions

In the Pokhodylo et al. (2010) synthesis of 1-(azidophenyl)-1H-tetrazoles, Acetamide, N-(4-azidophenyl)- (CAS 52578-66-2) is formed in approximately 88% yield as the product of tetrazole ring cleavage when 1-(4-azidophenyl)-1H-tetrazole is treated under specific conditions, with concurrent formation of a cyanamide group [1]. This yield refers to the formation of the target compound via a distinct mechanistic pathway (tetrazole fragmentation) rather than direct azidation of the corresponding aniline, which is the more common synthetic route. The alternative Cu(I)-catalyzed azidation of p-iodoaniline followed by acylation (Wang et al., 2017) proceeds in similarly high efficiency, with the chloroacetamide intermediate 3 obtained in 95% yield, and compound 5 prepared analogously [2]. The availability of two orthogonal synthetic routes with high yields distinguishes this compound from analogs that require lengthier protecting group strategies.

Heterocyclic chemistry Tetrazole cleavage Cyanamide formation

Photoaffinity Labeling Efficiency: Aryl Azide Class Exhibits Comparable Crosslinking but Higher Byproduct Formation Versus Diazirine Probes

In a systematic four-probe comparison under identical irradiation conditions, the 4-azidobenzoyl group (representative aryl azide class) showed comparable crosslinking efficiency to benzophenone and diazirine probes, but with a higher probability of generating non-uniform irradiation products due to nitrene rearrangement pathways [1]. In a biological receptor context, photoaffinity labeling of melanoma cell MSH receptors with 4-azidophenyl-based α-MSH analogs was less efficient than labeling with 4-diazirinophenyl or 2-nitro-4-azidophenyl photolabels [2]. This establishes a class-level performance hierarchy: para-unsubstituted 4-azidophenyl (as in Acetamide, N-(4-azidophenyl)-) is less photo-efficient than nitro-substituted or diazirine-based photolabels, but offers simpler synthetic incorporation and lower steric demand. The acetamide substituent does not introduce the additional UV absorption bands that complicate selective photolysis in nitro-substituted analogs.

Photoaffinity labeling Crosslinking efficiency Photochemical probe comparison

Recommended Procurement and Application Scenarios for Acetamide, N-(4-azidophenyl)- (CAS 52578-66-2)


Tethering In Situ Click Chemistry (TISCC) Precursor for OGT and Related Glycosyltransferase Inhibitor Discovery

As demonstrated by Wang et al. (2017), Acetamide, N-(4-azidophenyl)- (compound 5) serves as the optimal non-halogenated azide building block for TISCC campaigns targeting O-GlcNAc transferase. Its IC₅₀ > 4000 µM against OGT establishes a clean, low-background baseline from which bivalent inhibitors (e.g., APNT, IC₅₀ = 66.7 ± 0.8 µM) can be generated with >60-fold activity enhancement upon CuAAC ligation with an alkyne fragment [1]. The absence of an electrophilic halogen (contrast with compounds 1 and 3) eliminates the risk of covalent cysteine modification that could confound target identification. Procurement of this specific compound—rather than its iodo- or chloro-substituted analogs—is recommended when reversible, non-covalent precursor binding is required for fragment-based drug discovery workflows [1].

Site-Specific Vibrational Infrared Probe for Protein Dynamics Studies in Polar Solvent Environments

The enhanced Fermi resonance complexity and solvent-dependent azide asymmetric stretch modulation of 4-azidoacetanilide, characterized by DFT against 4-azidotoluene and 4-azido-N-phenylmaleimide, make CAS 52578-66-2 a candidate vibrational probe for 2D-IR and pump-probe studies of protein microenvironments [2]. Its acetamide group provides a secondary IR-active vibrational mode that can serve as an internal reference or additional environmental reporter. Researchers investigating local electrostatic changes in protein active sites where amide-like solvation is biologically relevant should select this compound over 4-azidotoluene, which lacks the acetamide hydrogen-bonding functionality and exhibits weaker solvent-dependent intensity modulation [2][3].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Modular Scaffold for 1,2,3-Triazole Library Synthesis

The compound undergoes efficient CuAAC with terminal alkynes under standard conditions (CuSO₄/sodium ascorbate, t-BuOH/H₂O, 50 °C) to yield 1,4-disubstituted 1,2,3-triazoles in good yields [1]. Its dual functionality—azide for cycloaddition and acetamide for subsequent derivatization or affinity purification handle attachment—makes it more versatile than simple aryl azides like 4-azidotoluene, which offer only the azide reactive site. Additionally, the compound can be accessed via tetrazole ring cleavage (~88% yield) as an alternative to direct azidation, providing synthetic route diversification that enhances supply chain resilience [4].

Moderate-Efficiency Photoaffinity Labeling Probe with Minimal Steric Perturbation

For photoaffinity labeling applications where minimal structural perturbation of the parent ligand is paramount, Acetamide, N-(4-azidophenyl)- offers a compact 4-azidophenyl photoreactive group that, while less efficient than 2-nitro-4-azidophenyl or diazirine analogs (established in Scimonelli & Eberle 1987 and Weber & Beck-Sickinger 1997), avoids the additional steric bulk and altered electronic properties introduced by nitro or trifluoromethyl substituents [5][6]. This compound is appropriate when labeling efficiency is secondary to maintaining native ligand conformation and binding affinity. Users requiring maximal photo-incorporation yield should instead procure the corresponding 2-nitro-4-azidophenyl or diazirinophenyl derivatives [5].

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